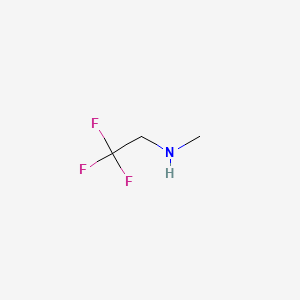

2,2,2-trifluoro-N-methylethanamine

Description

Contextualization within Fluorinated Organic Chemistry

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to the rise of fluorinated organic chemistry as a crucial field of study. The presence of fluorine can enhance metabolic stability, increase lipophilicity, and modify the acidity or basicity of nearby functional groups. nih.govacs.org 2,2,2-Trifluoro-N-methylethanamine, with its trifluoromethyl group adjacent to a secondary amine, is a prime example of a molecule where these effects are prominent. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity and properties of the amine.

Role of Fluorinated Amines in Modern Chemical Synthesis and Applications

Fluorinated amines are highly sought-after building blocks in the development of new bioactive compounds. alfa-chemistry.com The incorporation of a fluorine atom can decrease the basicity of the amine, which in turn can improve the bioavailability of a drug molecule by reducing its interaction with acidic environments in the body. nih.gov This enhanced metabolic stability and altered basicity are critical in designing new pharmaceuticals and agrochemicals. alfa-chemistry.combiesterfeld.no Fluorinated amines are integral to the synthesis of a wide range of products, from insecticides and fungicides to therapeutic agents for various diseases. biesterfeld.nokangmei.com

Overview of Academic Research Trajectories for this compound

Initial research on this compound and similar compounds focused on fundamental synthesis methods and understanding their basic chemical properties. More recent studies have shifted towards leveraging its unique characteristics in complex molecular design. Current research trajectories are exploring its use as a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals, capitalizing on the benefits conferred by the trifluoromethyl group. chemicalbook.comresearchgate.net The development of more efficient and stereoselective synthetic routes to access this and other fluorinated amines remains an active area of investigation. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F3N/c1-7-2-3(4,5)6/h7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYJNHZNHGUSNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334309 | |

| Record name | 2,2,2-trifluoro-N-methylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2730-67-8 | |

| Record name | 2,2,2-trifluoro-N-methylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations Involving 2,2,2 Trifluoro N Methylethanamine

Established Synthetic Pathways to 2,2,2-Trifluoro-N-methylethanamine

The synthesis of this compound can be achieved through a sequence of amination followed by alkylation. These procedures leverage readily available precursors to construct the target secondary amine.

A primary route to the 2,2,2-trifluoroethylamine (B1214592) core involves the amination of a trifluoroethyl halide. A patented method describes the high-yield synthesis of 2,2,2-trifluoroethylamine by reacting 1,1,1-trifluoro-2-chloroethane with aqueous ammonia (B1221849) in a pipeline reactor under elevated temperature and pressure. google.com This method demonstrates high conversion efficiency and yield. google.com

Once the primary amine, 2,2,2-trifluoroethylamine, is obtained, standard N-alkylation methods can be employed to introduce the methyl group. A common strategy for the N-methylation of primary amines is the reaction with a methylating agent such as methyl iodide. orgsyn.org The primary amine acts as a nucleophile, displacing the iodide and forming the secondary amine hydriodide salt. orgsyn.orglibretexts.org Subsequent treatment with a base, like sodium hydroxide, liberates the free this compound. orgsyn.org This two-step approach, starting with a halogenated trifluoroethane, represents a fundamental and adaptable pathway for synthesis. google.comlibretexts.orglibretexts.org

Table 1: Synthesis of 2,2,2-Trifluoroethylamine via Amination of 1,1,1-Trifluoro-2-chloroethane Data sourced from patent information describing a high-yield process. google.com

| Parameter | Value |

|---|---|

| Reactant 1 | 1,1,1-Trifluoro-2-chloroethane |

| Reactant 2 | Aqueous Ammonia (60% wt) |

| Solvent | Glycerol |

| Reactor Type | Pipeline Reactor |

| Temperature | 180 °C |

| Pressure | 2.5 MPa |

| Reaction Time | 22 min |

| Yield | 97.0% |

While this compound itself is achiral, its structural motif is crucial in the synthesis of chiral molecules. The stereoselective synthesis of chiral α-trifluoromethylamines often utilizes derivatives of 2,2,2-trifluoroethylamine as building blocks. nih.gov A key strategy involves the asymmetric reaction of N-2,2,2-trifluoroethylisatin ketimines with various reagents. nih.gov For instance, the β-isocupreidine catalyzed asymmetric reaction between these ketimines and Morita-Baylis-Hillman (MBH) carbonates produces a range of chiral α-trifluoromethylamines with excellent yields and high stereoselectivity. nih.gov

Another advanced approach involves the desymmetrization of geminal difluoroalkanes through frustrated Lewis pair (FLP) mediated C–F activation. nih.gov Using a chiral sulfide (B99878) as the Lewis base component allows for the stereoselective formation of diastereomeric sulfonium (B1226848) salts. nih.gov These intermediates can then undergo stereospecific nucleophilic substitution, providing access to enantioenriched fluorinated products. nih.gov This methodology highlights a pathway to chiral fluorinated molecules where stereocontrol is precisely exerted during the C-F functionalization step. nih.gov

This compound as a Building Block in Complex Chemical Synthesis

The introduction of the trifluoromethyl group (CF3) can significantly alter the biological and chemical properties of a molecule. nih.gov The 2,2,2-trifluoro-N-methylaminoethyl moiety is therefore a valuable component in medicinal chemistry and materials science, and effective strategies have been developed for its incorporation. researchgate.netsigmaaldrich.comrsc.org

A powerful method for incorporating the trifluoroethylamino framework into more complex structures involves using N-2,2,2-trifluoroethylisatin ketimines as synthons. nih.gov These ketimines, first developed in 2015, serve as versatile precursors in cascade and cycloaddition reactions. nih.gov They effectively act as 1,3-dipoles, allowing for the construction of intricate heterocyclic systems, such as spirooxindoles, that contain the N-trifluoroethyl group. nih.govrsc.org The reaction of these ketimines with various dipolarophiles under catalytic conditions introduces the N-trifluoroethyl-substituted pyrrolidinyl ring system in a controlled manner. nih.govrsc.org This approach provides a robust platform for embedding the desired fluorinated moiety into larger, polycyclic scaffolds. nih.govresearchgate.net

Ketimines derived from 2,2,2-trifluoroethylamine and isatin (B1672199) are particularly effective in 1,3-dipolar cycloaddition reactions. rsc.orgcapes.gov.br These reactions enable the synthesis of highly functionalized spiro[pyrrolidin-3,2′-oxindole] derivatives, which are valuable structures in medicinal chemistry. nih.gov A variety of catalysts and reaction partners have been explored to control the stereochemical outcome of these transformations.

For example, the organocatalytic asymmetric [3+2] cycloaddition of N-2,2,2-trifluoroethylisatin ketimines with cinnamaldehyde, catalyzed by a prolinol silyl (B83357) ether, yields chiral spirooxindole derivatives with excellent diastereoselectivities (up to >20:1 dr) and enantioselectivities (up to >99% ee). nih.gov Similarly, squaramide catalysts have been used for the asymmetric [3+2] cycloaddition with (Z)-α-bromonitroalkenes, also affording products with high stereocontrol. nih.gov

Table 2: Examples of [3+2] Cycloaddition Reactions with N-2,2,2-Trifluoroethylisatin Ketimines A summary of representative reactions demonstrating the versatility of the ketimine building block. nih.govrsc.org

| Reaction Partner | Catalyst | Product Type | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| Cinnamaldehyde | Prolinol silyl ether | Chiral Spirooxindole | 58-98% | 10:1 to >20:1 | 88% to >99% |

| Chalcones | DBU | 5′-CF3-Pyrrolidinyl Spirooxindole | up to 89% | >99:1 | N/A |

| (Z)-α-Bromonitroalkenes | Squaramide | Pyrrolidine-fused Spirooxindole | 48-84% | 8:1 to >20:1 | 93% to >99% |

| γ-Substituted Allenoates | Triphenylphosphine | Spiro[indoline-3,2′-pyrrole] | 35-85% | 1:1 to 4:1 | N/A |

| Benzylidenechromanones | DABCO | Trifluoromethyl Bispiro-oxindole | 70-91% | 10:1 to >20:1 | N/A |

The secondary amine functionality in this compound and its derivatives allows for straightforward functionalization. Standard amine chemistry, such as acylation, can be applied. For example, related trifluoroethylamines can be readily converted to their corresponding amides by reaction with acylating agents like trifluoroacetic anhydride. prepchem.com This transformation is useful for installing protecting groups or for further synthetic elaboration. orgsyn.org

Furthermore, the complex products obtained from the cycloaddition reactions of N-2,2,2-trifluoroethylisatin ketimines are themselves platforms for further derivatization. nih.gov The resulting spirocyclic structures can be modified at various positions to increase molecular diversity and explore structure-activity relationships, highlighting the role of the initial building block as a cornerstone for library synthesis. nih.gov

Mechanistic Insights into Reactivity

The reactivity of this compound is significantly influenced by the strong electron-withdrawing nature of the trifluoromethyl group. This section delves into the mechanistic pathways that govern its participation in nucleophilic reactions and explores the decomposition mechanisms of structurally analogous compounds, providing a comprehensive understanding of its chemical behavior.

Nucleophilic Substitution and Addition Reaction Pathways

While direct mechanistic studies on the nucleophilic substitution reactions of this compound are not extensively documented, its behavior can be inferred from the general principles of nucleophilic reactions involving fluorinated amines. In a typical nucleophilic substitution, the amine would act as the nucleophile. However, the diminished nucleophilicity of the nitrogen in this compound suggests that it would be a relatively weak nucleophile. For it to participate in a substitution reaction, a highly reactive electrophile would be required.

Recent advancements in synthetic methodologies have utilized N-trifluoroethylated amines in various transformations. For instance, practical, catalyst-free reductive trifluoroethylation reactions of free amines have been developed using trifluoroacetic acid as the fluorine source. researchgate.net These methods provide access to a range of functionalized tertiary β-fluoroalkylamines. While these are synthesis methods rather than reactivity studies of the final product, they highlight the incorporation of the trifluoroethyl moiety.

The table below outlines the general steps involved in the nucleophilic addition of an amine to a carbonyl compound, a pathway applicable to this compound.

Table 1: General Mechanism of Nucleophilic Addition of an Amine to a Carbonyl Group

| Step | Description | Intermediate |

| 1 | The nucleophilic nitrogen atom of the amine attacks the electrophilic carbonyl carbon. | A zwitterionic tetrahedral intermediate is formed. |

| 2 | Proton transfer from the nitrogen to the oxygen atom. | A neutral carbinolamine is formed. |

| 3 | Protonation of the hydroxyl group by an acid catalyst. | The hydroxyl group is converted into a good leaving group (-OH2+). |

| 4 | Elimination of a water molecule. | An iminium cation is formed. |

| 5 | Deprotonation of the nitrogen atom. | The final imine product is formed. |

Decomposition Mechanisms of Analogous N-Haloalkylated Ethanolamines

To understand the potential decomposition pathways of fluorinated ethanolamines, it is insightful to examine the well-studied decomposition mechanisms of analogous N-haloalkylated ethanolamines, specifically N-chloro- and N-bromo-N-methylethanolamine. The base-assisted decomposition of these compounds proceeds primarily through two concurrent pathways: fragmentation and intramolecular elimination. researchgate.netnih.gov

Fragmentation Pathway: This pathway leads to the formation of methylamine (B109427) and two equivalents of formaldehyde (B43269). It involves a bimolecular, base-promoted concerted cleavage of the molecule, resulting in formaldehyde, a halide ion, and N-methylmethanimine. The N-methylmethanimine is subsequently hydrolyzed to form a second molecule of formaldehyde and methylamine. researchgate.net

Intramolecular Elimination Pathway: This route produces formaldehyde and 2-aminoethanol. It proceeds via a base-assisted proton transfer from the methyl group to the partially unprotonated hydroxyl oxygen, accompanied by the loss of the halide ion. researchgate.net

Kinetic studies and computational analysis have provided detailed insights into these mechanisms. The transition states for both processes are slightly asynchronous, with the proton transfer to the base occurring ahead of the other molecular events. researchgate.net The choice of the halogen atom (chlorine vs. bromine) and the base can influence the relative contributions of these two pathways. For instance, changing the halogen from chlorine to the weaker N-Br bond accelerates both the fragmentation and intramolecular elimination processes. researchgate.net

The following table summarizes the experimental activation parameters for the hydroxide-assisted decomposition of N-chloro-N-methylethanolamine, illustrating the energetics of the two competing pathways.

Table 2: Experimental Activation Parameters for the HO⁻-Assisted Decomposition of N-Chloro-N-methylethanolamine researchgate.net

| Pathway | ΔH≠ (kJ mol⁻¹) | ΔS≠ (J K⁻¹ mol⁻¹) | ΔG≠ (298.0 K) (kJ mol⁻¹) |

| Base-Assisted Fragmentation | 77 ± 2 | -11 ± 6 | 81 ± 2 |

| Intramolecular Elimination | 74 ± 2 | -29 ± 8 | 82 ± 3 |

Furthermore, product analysis from the decomposition of (N-X),N-methylethanolamine (where X = Cl or Br) in the presence of different bases provides quantitative data on the contribution of each pathway.

Table 3: Contribution of Fragmentation and Intramolecular Elimination Pathways in the Base-Assisted Decomposition of (N-X),N-methylethanolamine researchgate.net

| Substrate | Base | Fragmentation (%) | Intramolecular Elimination (%) |

| (N-Cl),N-methylethanolamine | HO⁻ | 67 | 33 |

| (N-Cl),N-methylethanolamine | (CF₃)₂CHO⁻ | 32 | 68 |

| (N-Br),N-methylethanolamine | HO⁻ | 75 | 25 |

These studies on analogous compounds provide a valuable framework for predicting the potential decomposition behavior of this compound under basic conditions, although the high stability of the C-F bond would likely make analogous fragmentation pathways involving fluoride (B91410) elimination significantly less favorable.

Applications in Medicinal Chemistry and Biological Sciences for 2,2,2 Trifluoro N Methylethanamine Derivatives

Development of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The unique structural and electronic properties of the 2,2,2-trifluoro-N-methylethanamine moiety make it a valuable building block in the synthesis of complex pharmaceutical intermediates and APIs. Its derivatives have been instrumental in creating novel molecular frameworks with therapeutic potential.

Synthesis of Pyrazole (B372694) Derivatives for Therapeutic Applications

Pyrazole-containing compounds are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. nih.gov The synthesis of pyrazole derivatives often involves the cyclocondensation of a hydrazine (B178648) derivative with a β-dicarbonyl compound or its equivalent. nih.govmdpi.com While direct synthesis of pyrazoles from this compound is not the primary route, the trifluoromethyl group, a key feature of this amine, is a common substituent in many medicinally important pyrazole-based drugs. mdpi.comolemiss.edu For instance, silver-catalyzed reactions have been employed to synthesize 5-aryl-3-trifluoromethyl pyrazoles. mdpi.com The incorporation of the trifluoromethyl group can significantly influence the biological activity of the resulting pyrazole derivatives, which have shown promise as anticancer, anti-inflammatory, and antimicrobial agents. nih.govnih.gov

Exploration of Benzimidazole (B57391) and Imidazo[1,2-a]benzimidazole Scaffolds

Benzimidazoles and their fused counterparts, such as imidazo[1,2-a]pyridines, are important heterocyclic scaffolds in drug discovery, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, and antiviral properties. researchgate.netnih.gov The synthesis of benzimidazole derivatives typically involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. researchgate.net The trifluoromethyl group, as present in derivatives of this compound, can be incorporated into these scaffolds to enhance their therapeutic potential. mdpi.com For example, pazopanib, a benzimidazole-bearing compound, is an inhibitor of VEGFR-2 used in cancer therapy. mdpi.com The structural similarity of benzimidazoles to purine (B94841) nucleosides allows them to interact with various biological targets. nih.gov The imidazo[1,2-a]pyridine (B132010) scaffold is also a "drug prejudice" scaffold found in several marketed drugs. nih.gov

Modulation of Biological Targets and Pathways

Derivatives of this compound have been investigated for their ability to modulate the activity of key biological targets, including protein kinases and neurotransmitter receptors. The trifluoromethyl group often plays a crucial role in the binding interactions and selectivity of these compounds.

Kinase Inhibition (e.g., Pim Kinases, Cyclin-Dependent Kinase 2)

Protein kinases are a major class of drug targets in oncology and other diseases. nih.govdtu.dk Several kinase inhibitors containing the trifluoromethyl group have been approved for clinical use. mdpi.comresearchgate.net

Pim Kinases: The PIM kinases (PIM-1, PIM-2, and PIM-3) are serine/threonine kinases involved in cell proliferation and survival, making them attractive targets for cancer therapy. nih.govnih.gov A novel small-molecule PIM kinase inhibitor, TP-3654, which contains a pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, has shown potent activity against all three PIM isoforms. nih.govtargetmol.com This compound was identified through virtual screening and demonstrates the importance of specific heterocyclic scaffolds in designing potent kinase inhibitors. nih.gov

Cyclin-Dependent Kinase 2 (CDK2): CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. nih.gov CDK2, in particular, is a target for the development of anticancer agents. nih.gov While specific inhibitors derived directly from this compound are not extensively documented, the development of selective CDK2 inhibitors is an active area of research. nih.gov Many small molecule CDK inhibitors target the ATP-binding pocket, and the inclusion of fluorine-containing moieties can enhance binding affinity and selectivity. nih.gov

Interactions with Neurotransmitter Receptors (e.g., Dopamine (B1211576) Receptors)

Dopamine receptors are critical targets for the treatment of various central nervous system disorders, including psychiatric and neurological conditions. nih.govgoogle.com The affinity of ligands for dopamine D1 and D2 receptors can be modulated by the substitution pattern on the phenylethylamine scaffold. nih.gov

Research has shown that N-alkylation of 2-(3-fluoro-4-hydroxyphenyl)ethylamine derivatives can influence their binding affinity for dopamine receptors. nih.gov Specifically, certain N,N-dialkyl derivatives have been found to be selective displacers of [3H]spiperone, a D2-selective ligand, from rat striatal tissue. nih.gov Similarly, N-substitution of 2-(4-fluoro-3-hydroxyphenyl)ethylamine with ethyl, n-propyl, and 2-phenylethyl groups led to decreased affinity for D1 sites but significantly enhanced affinity for D2 binding sites. nih.gov This highlights the role of the amine substitution in achieving receptor selectivity.

Evaluation of Biological Activities

The incorporation of the this compound motif or its core trifluoroethyl group into various molecular scaffolds has led to the discovery of compounds with a range of biological activities. These activities are often evaluated through in vitro and in vivo studies to determine their therapeutic potential.

For instance, pyrazole derivatives have demonstrated significant tumor cell growth inhibitory activity. nih.gov Benzofuro[3,2-c]pyrazole derivatives and their related pyrazole counterparts have been synthesized and tested for their effects on various cancer cell lines, with some compounds showing high potency. nih.gov

In the context of kinase inhibition, the pan-PIM inhibitor TP-3654 has demonstrated the ability to reduce the growth of solid tumor xenografts where tumorigenicity is driven by the overexpression of PIM-1 or PIM-2. nih.gov This underscores the potential of targeting PIM kinases in cancer treatment.

The table below summarizes the biological targets and activities of selected derivatives related to the core structures discussed.

| Compound Class/Derivative | Biological Target | Observed Activity |

| Pyrazole Derivatives | Various (e.g., Tubulin) | Anticancer, Anti-inflammatory, Antimicrobial nih.govnih.gov |

| Benzimidazole Derivatives | Various (e.g., VEGFR-2) | Anticancer, Antimicrobial, Antiviral researchgate.netmdpi.com |

| TP-3654 (Pim Kinase Inhibitor) | PIM-1, PIM-2, PIM-3 | Inhibition of tumor growth nih.gov |

| N-alkylated fluorophenylethylamines | Dopamine D2 Receptors | Selective binding and displacement of D2 ligands nih.govnih.gov |

Anticancer and Antitumor Potentials

The incorporation of the trifluoromethyl group is a key strategy in the design of novel anticancer and antitumor agents. nih.gov This functional group is prevalent in a variety of bioactive molecules and lead compounds that exhibit activities such as protease inhibition and anticancer effects. nih.gov

One notable example is Fludelone, a drug that demonstrates anti-tumor activity comparable to Epothilone D. The presence of the trifluoromethyl group in Fludelone contributes to its extended duration of action and reduced toxicity. nih.gov

Research into the synthesis of new therapeutic agents has led to the development of trifluoromethyl-containing spirooxindole derivatives. Through an asymmetric [3 + 2] cycloaddition reaction of N-2,2,2-trifluoroethylisatin ketimines, scientists have been able to synthesize a range of these potentially biologically active compounds with excellent yields and stereoselectivities. nih.gov

Furthermore, acyl derivatives of 2'-deoxy-5-trifluoromethyluridine, also known as Trifluridine, have been synthesized and evaluated for their antitumor activities. nih.gov Studies have demonstrated the efficacy of these derivatives, highlighting the importance of the trifluoromethyl moiety in their pharmacological action. nih.gov

Antimicrobial and Antifungal Investigations

Derivatives of this compound have shown considerable promise as antimicrobial and antifungal agents. The trifluoromethyl group plays a crucial role in the efficacy of these compounds against various pathogens. kangmei.comnih.govnih.gov

Novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety have been synthesized and tested for their antifungal properties. A significant number of these compounds exhibited marked antifungal activity against several strains of Botrytis cinerea, a fungus that affects many plant species. nih.gov For instance, certain compounds showed over 80% inhibition of strawberry Botrytis cinerea. nih.gov

Investigations into fluorinated chalcones have also yielded promising results. A study comparing chalcones with trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) substituents found that compounds with the -OCF3 group were generally more effective as antimicrobial agents. nih.gov Specifically, derivatives containing an indole (B1671886) ring attached to the olefinic carbon demonstrated the most potent antimicrobial activity against both bacterial and fungal strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus niger. nih.gov

Additionally, new fluorinated quinoline (B57606) analogs have been synthesized and evaluated for their fungicidal activity. Several of these compounds displayed high efficacy, with some exhibiting over 80% inhibition against Sclerotinia sclerotiorum. mdpi.com Research has also been conducted on N-heterocyclic trifluoroacetamides, with some compounds like 4-aminomorpholine (B145821) and 2-aminobenzimidazole (B67599) showing activity against both gram-positive and gram-negative bacteria and mycetes. nih.gov The parent compound, 2,2,2-Trifluoroethylamine (B1214592), has also been utilized as an intermediate in the preparation of medical fungicides. kangmei.com

Table 1: Antifungal Activity of 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine Derivatives

| Compound | Inhibition Rate vs. Cucumber Botrytis cinerea (%) | Inhibition Rate vs. Strawberry Botrytis cinerea (%) |

|---|---|---|

| 4 | 75.86 | 82.68 |

| 5b | 77.78 | - |

| 5f | 71.97 | - |

| 5g | - | 72.89 |

| 5h | 72.31 | 74.37 |

| 5i | - | 76.35 |

| 5j | - | 77.85 |

| 5k | - | 77.32 |

| 5l | - | 76.66 |

| 5m | 75.63 | - |

| 5n | 76.58 | - |

| 5o | 80.38 | 75.31 |

| 5p | - | 70.60 |

| 5q | - | 71.52 |

| 5r | 73.57 | 79.85 |

| 5s | - | 73.75 |

Data sourced from a study on novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives. nih.gov

Neuroprotective Efficacy

The unique electronic properties of the trifluoromethyl group have been leveraged in the development of neuroprotective agents. Derivatives of this compound have been investigated for their potential in treating neurodegenerative diseases and cognitive impairments. nih.govnih.govnih.gov

For example, the compound CJ-17493, a novel NK-1 receptor antagonist containing a trifluoromethyl group, has been identified as a potential therapeutic for managing chemotherapy-induced vomiting. nih.gov The inclusion of the trifluoromethyl group is often associated with enhanced metabolic stability and improved biological activity of drug molecules. nih.gov

In the context of Alzheimer's disease, research has focused on inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). A series of fluorine-substituted cinnamic acid derivatives with a tertiary amine side chain were synthesized and evaluated for this purpose. nih.gov The results indicated that nearly all the derivatives exhibited moderate to potent activity in AChE inhibition. nih.govresearchgate.net

Furthermore, studies on novel pyrrolidine-2-one derivatives have demonstrated their effectiveness in mitigating learning and memory deficits in animal models of cognitive impairment. nih.gov These compounds were found to be comparable to donepezil (B133215) in treating behavioral and biochemical changes associated with cognitive deficits. nih.gov Other research has explored the neuroprotective effects of 1,2,4-triazole (B32235) derivatives in acute ischemic stroke models, where they have shown potential in reducing neuroinflammation and protecting the blood-brain barrier. researchgate.net Coumarin derivatives have also been investigated for their neuroprotective actions, which are mediated through the activation of specific signaling pathways in neuronal cells. mdpi.comnih.gov

Development of Agrochemicals (Herbicides, Pesticides)

Trifluoroethylamine and its derivatives are crucial intermediates in the synthesis of a wide array of agrochemicals. kangmei.com These compounds form the backbone of numerous insecticides, miticides, fungicides, and herbicides, contributing significantly to modern crop protection. kangmei.comsemanticscholar.org

The introduction of a trifluoromethyl group into a pyridine (B92270) ring, creating trifluoromethylpyridine (TFMP) derivatives, has led to the development of over 20 different agrochemicals with ISO common names. semanticscholar.orgnih.gov One of the earliest successful examples is Fluazifop-butyl. semanticscholar.orgnih.gov

Other notable TFMP-containing agrochemicals include:

Sulfoxaflor : An insecticide that targets sap-feeding pests. The 6-(trifluoromethyl) pyridine moiety was identified as the optimal substructure for its excellent insecticidal activity. semanticscholar.org

Fluazaindolizine : A nematicide where the trifluoromethyl group at the 6-position of the imidazopyridine moiety is critical for its activity against root-knot nematodes. nih.gov

Triaziflam : A diaminotriazine herbicide whose enantiomers exhibit different modes of action, with the (R)-enantiomer acting as a potent mitotic disrupter. nih.gov

Derivatives such as trifluoromethanesulfonamides have also been developed as effective herbicides with high activity against persistent weeds and safety for various crops. google.com Additionally, 1,2,4-triazole derivatives have demonstrated broad utility as both herbicidal and insecticidal agents. nih.gov

Table 2: Examples of Agrochemicals Derived from Trifluoromethylpyridines (TFMPs)

| Agrochemical | Type | Target | Key Structural Feature |

|---|---|---|---|

| Fluazifop-butyl | Herbicide | Grasses | TFMP derivative |

| Sulfoxaflor | Insecticide | Sap-feeding pests | 6-(Trifluoromethyl) pyridine moiety |

| Fluazaindolizine | Nematicide | Root-knot nematode | Trifluoromethyl group on imidazopyridine |

| Triaziflam | Herbicide | Weeds | Diaminotriazine structure |

Information compiled from agrochemical research overviews. semanticscholar.orgnih.govnih.gov

Structure-Activity Relationship (SAR) Studies of Fluorinated Amine Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of fluorinated amine derivatives influences their biological activity. These studies provide crucial insights for designing more potent and selective compounds.

Research on fluorine-substituted cinnamic acid derivatives as cholinesterase inhibitors revealed that the position of the fluorine or chlorine atom significantly impacts bioactivity and selectivity. nih.govresearchgate.net For instance, para-substituted compounds generally show potent activity against acetylcholinesterase (AChE), whereas ortho-substituted analogs are more effective against butyrylcholinesterase (BChE). nih.govresearchgate.net

In the realm of G protein-coupled receptor (GPCR) ligands, SAR studies have identified "activity cliffs," where a minor change in the fluorine atom's position on a molecule can lead to a dramatic difference in biological potency, sometimes by as much as 1300-fold. nih.gov This highlights the profound effect of fluorine substitution on ligand-receptor interactions. nih.gov

SAR analyses have also been instrumental in the development of inhibitors for amyloid-beta aggregation, a key factor in Alzheimer's disease. Studies on fluorinated benzenesulfonamides have shown that the specific arrangement of the benzenesulfonamide, a hydrophobic substituent, and a benzoic acid moiety is essential for inhibitory activity. researchgate.net Similarly, SAR studies on fluorinated quinoline analogs have provided valuable information for designing new antifungal agents by correlating structural features with their efficacy against various fungal pathogens. mdpi.com

Quantum Chemical Studies on Molecular Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to characterizing the electronic structure and predicting the chemical behavior of fluorinated amines.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has become a standard tool for elucidating complex reaction mechanisms. While specific DFT studies detailing the reaction mechanisms of this compound are not prominent in the literature, the application of this methodology to analogous systems demonstrates its predictive power. For instance, DFT has been successfully used to investigate the stereoselective [2 + 2] cycloaddition of aryl(alkyl)ketenes and electron-deficient benzaldehydes catalyzed by N-heterocyclic carbenes (NHCs). rsc.org Such studies can map out entire reaction pathways, identifying key intermediates and transition states. rsc.org The calculations allow for the determination of activation energies, which helps in identifying the rate- and stereoselectivity-determining steps of a reaction. rsc.org This approach provides a detailed, step-by-step understanding of how reactants are converted to products, a crucial aspect for optimizing reaction conditions and designing new synthetic routes.

The three-dimensional shape (conformation) of a molecule is critical to its function and interactions. Fluorinated molecules often exhibit unique conformational preferences due to the stereoelectronic effects of the fluorine atoms. Computational methods are essential for exploring the complex conformational landscape of flexible molecules.

Studies on related fluorinated compounds and N-alkyl amides have been performed using DFT calculations, often in conjunction with experimental methods like IR spectroscopy. nih.gov These analyses reveal that molecules can exist as an equilibrium of several conformers. nih.gov The stability of these conformers is governed by a delicate balance of factors, including steric hindrance from bulky groups and stabilizing intramolecular interactions such as hydrogen contacts. nih.gov

For organofluorine compounds, specific stereoelectronic phenomena are particularly important:

The Gauche Effect : In motifs like F-C-C-X where X is an electron-withdrawing group, a gauche arrangement is often preferred over an anti one, a phenomenon attributed to stabilizing hyperconjugative interactions. nih.gov

Hyperconjugation : This involves the interaction of electrons in a filled bonding orbital with an adjacent empty antibonding orbital. In α-fluoro sulfur motifs, for example, interactions between carbon-hydrogen bond orbitals (σC-H) and the antibonding orbital of the carbon-fluorine bond (σ*C-F) play a crucial role in conformational control. nih.gov

Anomeric Effect : In fluorinated sulfoxides, the C-F bond often aligns antiperiplanar to the non-bonding electron lone pair on the sulfur atom, indicating a stabilizing anomeric effect. nih.gov

A study on analogous fluorinated ethylamines, including 2,2,2-trifluoroethylamine (TFEA), showed that fluorination significantly impacts the molecule's properties, such as lowering the pKa of the conjugate acid. acs.org These computational and experimental analyses provide a deep understanding of the non-covalent interactions that dictate molecular shape and reactivity. nih.gov

| Analog System Studied | Computational Method | Key Findings | Reference |

|---|---|---|---|

| α-Fluoro sulfides, sulfoxides, and sulfones | DFT, Crystallography | Demonstrated the importance of hyperconjugative donor-acceptor interactions and the anomeric effect in achieving conformational control. | nih.gov |

| N-Alkyl-N-[2-(diphenylphosphoryl)ethyl]amides | DFT (B3PW91/6-311++G(df,p)), IR Spectroscopy | Molecules exist in a conformational equilibrium stabilized by intramolecular hydrogen contacts (P=O···H-C) and influenced by steric factors. | nih.gov |

| 2-substituted fluoro- and trifluoromethyl-benzaldehydes | LIS technique, ab initio modeling | Determined that the planar trans conformer (C=O···F) is generally more stable, with its predominance depending on solvent polarity. | rsc.org |

Computational Modeling in Drug Discovery and Design

Computational techniques are indispensable in modern drug discovery, enabling the rapid screening of virtual compound libraries and the rational design of new therapeutic agents. nih.gov Fluorinated compounds are of high interest in medicinal chemistry, and computational models help to predict their behavior and optimize their properties. mdpi.commdpi.com

Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time, providing insights into complex biological phenomena like molecular recognition and protein folding. nih.gov

In drug design, a typical workflow involves:

Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a receptor (e.g., a protein). For example, in a study on benzoxazinone (B8607429) derivatives as protoporphyrinogen (B1215707) IX oxidase (PPO) inhibitors, docking was used to investigate the binding mode of the compounds within the enzyme's active site. nih.gov

Molecular Dynamics (MD) Simulations : Following docking, MD simulations are run to refine the predicted binding pose and assess the stability of the ligand-receptor complex in a simulated physiological environment (e.g., in aqueous solution). nih.govnih.gov These simulations can reveal key residues involved in the interaction and confirm the consistency of the binding mode with experimental data. nih.gov A study on the complex between calmodulin and the fluorinated drug trifluoperazine (B1681574) used MD simulations to clarify the structure and interactions of the complex in solution, showing that the simulated structure closely resembled an experimentally determined crystal structure. nih.gov

This combined docking and MD approach is a powerful strategy for understanding structure-function relationships and guiding the optimization of lead compounds. nih.govcnrs.fr

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. The goal is to identify the key physicochemical properties that govern the activity, allowing for the prediction of the efficacy of new, unsynthesized analogs.

Fluorine's unique properties, such as high electronegativity and its ability to modulate lipophilicity, make it a frequent subject of QSAR studies. researchgate.net

Model Development : In a study of fluorinated benzoxazinones, a highly predictive QSAR model was developed (r² = 0.85, q² = 0.71) that could reliably estimate the PPO inhibitory activity of unknown derivatives. nih.gov This model successfully identified new N-substituted benzoxazinones containing a -CH2CHF2 group with high predicted activity. nih.gov

Elucidating Interactions : QSAR analysis has also been used to understand the binding affinity of fluoroaromatic inhibitors of carbonic anhydrase. researchgate.net The analysis helped to infer distinct binding modes and even predicted a twisted amide conformation for several bound inhibitors, a prediction that was later confirmed by X-ray crystallography. researchgate.net These studies show how QSAR can elucidate the origins of hydrophobicity and binding affinity, correcting for factors like internal field effects and intramolecular contacts. researchgate.net

| Parameter | Value | Description | Reference |

|---|---|---|---|

| r² (Coefficient of Determination) | 0.85 | Measures the goodness of fit of the model to the training set data. | nih.gov |

| q² (Cross-validated r²) | 0.71 | Measures the internal predictive ability of the model via cross-validation. | nih.gov |

| r² pred (Predictive r² for external set) | 0.88 | Measures the model's ability to predict the activity of an external test set of compounds. | nih.gov |

Thermodynamic and Kinetic Studies of Related Systems

The thermodynamic and kinetic properties of a compound dictate its stability and reactivity. For fluorinated amines and their analogs, these properties are influenced by the strong electron-withdrawing nature of the trifluoromethyl group.

Thermodynamic Stability and Phase Equilibria : Studies on related fluorinated hydrocarbons, such as pentafluoroethane (B1204445) (HFC125a) and 1,1,1,2-tetrafluoroethane (B8821072) (HFC134a), have investigated their thermodynamic properties, including hydrate (B1144303) phase equilibria. researchgate.net Such research helps in understanding the stability of these compounds under various conditions. researchgate.net A key thermodynamic parameter for amines is the acidity constant (pKa) of their conjugate acid. For analogs like 2,2,2-trifluoroethylamine (TFEA), the pKa is significantly lowered compared to non-fluorinated amines, a direct consequence of the inductive effect of the fluorine atoms. acs.org

Kinetic Behavior : Kinetic studies measure the rates of chemical reactions. For example, the rate of hydrate growth was found to be different for HFC134a and HFC125a, demonstrating how the degree of fluorination can influence kinetic behavior. researchgate.net In more complex systems, kinetic analysis of proton transfer reactions for compounds like 1-hydroxy-2,2-dinitroethane has been used to determine acidity constants for both C-protonation and O-protonation and to calculate the intrinsic rate constant for the reaction. researchgate.net Such detailed kinetic and thermodynamic analyses provide a comprehensive picture of a molecule's reactivity and are crucial for predicting its behavior in different chemical environments. researchgate.net

Table of Mentioned Compounds

Applications in Materials Science and Catalysis

Integration into Advanced Functional Materials

The incorporation of fluorinated moieties, such as the 2,2,2-trifluoro-N-methylethyl group, into larger molecular architectures is a strategy employed to enhance the properties of functional materials. While direct integration of 2,2,2-trifluoro-N-methylethanamine is an area of ongoing research, the principles are well-established through the use of analogous fluorinated building blocks.

In the field of Organic Light-Emitting Diodes (OLEDs), the introduction of trifluoromethyl groups into emitter or host materials can significantly influence their electronic and photophysical properties. Platinum(II) complexes, for example, are known for their phosphorescence and are promising candidates for OLEDs. The use of ligands containing trifluoromethyl groups, such as in platinum(II) complexes with bis(3-(trifluoromethyl)-pyrazolyl)-borate auxiliary ligands, has been shown to modulate the electronic structure and enhance emission efficiency. These bulky, electron-deficient ligands can suppress non-radiative decay pathways and tune the emission color. For instance, such complexes have been synthesized and shown to emit in the blue-green region with notable photoluminescence quantum yields.

While this compound itself is not a direct component of these specific complexes, its structural elements highlight the potential for small fluorinated amines to serve as precursors for more complex ligands in OLED materials. The trifluoromethyl group's ability to enhance properties like thermal and metabolic stability is also a desirable trait for improving the longevity and performance of OLED devices.

| Complex | Emission Maximum (nm) | Photoluminescence Quantum Yield (%) |

|---|---|---|

| Complex 5a | 480 | 45 |

| Complex 5b | 482 | 56 |

| Complex 5c | 483 | 52 |

| Complex 5d | 490 | 32 |

| Complex 5e | 478 | 48 |

Metal-Organic Frameworks (MOFs) are porous crystalline materials with applications in gas storage, separation, and catalysis. The properties of MOFs can be finely tuned by modifying the organic linkers used in their synthesis. The introduction of fluorine atoms into these linkers can enhance the hydrophobicity and chemical stability of the resulting MOF. rsc.org

Fluorinated linkers can lead to MOFs with improved performance in the sorption and separation of gases like carbon dioxide. rsc.org While there are no specific reports on the use of this compound as a primary linker in MOF synthesis, its amine functionality suggests it could be used to modify existing linkers or act as a modulating agent during synthesis. For example, amines like triethylamine (B128534) are known to influence the size and morphology of MOF crystals. researchgate.net The trifluoromethyl group in this compound could impart increased stability and specific interactive properties to the resulting MOF structure. The synthesis of MOFs in the presence of surfactants is also a known strategy to create hierarchical pore structures, and the amphiphilic nature of certain fluorinated compounds could be explored in this context. rsc.org

In polymer science, the incorporation of fluorinated monomers can lead to polymers with valuable properties such as chemical resistance, thermal stability, and low surface energy. While the direct polymerization of this compound is not commonly reported, it can be considered a building block for creating more complex functional monomers.

A relevant example is the use of N-(2,2,2-trifluoroethyl)acrylamide (TFEAM), a structurally similar primary amine derivative, in polymerization-induced self-assembly (PISA) to create fluorine-rich nanoparticles for applications like ¹⁹F magnetic resonance imaging (MRI). researchgate.net This demonstrates a clear pathway where an acrylamide (B121943) or a similar polymerizable group could be attached to the nitrogen of this compound to form a novel monomer. Such a monomer would be expected to contribute to the formation of polymers with enhanced stability and potentially responsive behaviors due to the presence of the trifluoromethyl and tertiary amine groups. The synthesis of N-(2-arylethyl)-2-methylprop-2-enamides from 2-arylethylamines for creating molecularly imprinted polymers further illustrates the utility of amine-containing molecules as precursors to functional polymer building blocks. nih.govresearchgate.net

| Monomer Moiety | Potential Polymer Property | Relevant Application Area |

|---|---|---|

| Trifluoroethyl group | Increased thermal and chemical stability | High-performance coatings, specialty plastics |

| Trifluoroethyl group | Hydrophobicity and oleophobicity | Low surface energy coatings, antifouling materials |

| N-methyl amine group | Site for post-polymerization functionalization | Bioconjugation, sensor development |

| Combined structure | pH-responsive behavior | Drug delivery systems, smart materials |

Catalytic Roles and Methodologies

The electronic nature of the trifluoromethyl group and the presence of a tertiary amine make this compound a candidate for investigation in various catalytic applications.

While direct catalytic applications of this compound are not extensively documented, its structural relative, 2,2,2-trifluoroethylamine (B1214592), has been shown to be a competent coupling agent in dual catalytic systems. For instance, in an enantioselective aminocarbonylation protocol, primary alkyl amines, including trifluoroethylamine, functioned effectively. researchgate.net This suggests that the trifluoroethylamino moiety can participate in catalytic cycles. The N-methyl group in this compound would render it a tertiary amine, which could influence its role in catalysis, potentially acting as a non-nucleophilic base or as a ligand for a metal center.

Furthermore, 2,2,2-trifluoroethylamine hydrochloride has been utilized as a trifluoroethylating agent for anilines in a reaction catalyzed by an iron porphyrin complex. rsc.orgrsc.org This highlights the utility of the trifluoroethylamine scaffold as a building block in synthetic methodologies, where it can be transferred to other molecules under catalytic conditions.

In the context of environmental remediation, photocatalysis is a powerful technique for degrading organic pollutants. In many photocatalytic systems, sacrificial electron donors are used to enhance the efficiency of the process by preventing the recombination of photogenerated electron-hole pairs. researchgate.net Tertiary amines, such as triethylamine, are commonly employed for this purpose. researchgate.net

Given that this compound is a tertiary amine, it could potentially serve as a sacrificial electron donor in photocatalytic systems for environmental remediation. The strong electron-withdrawing nature of the trifluoromethyl group would influence the oxidation potential of the amine, which could be a factor in tuning the efficiency of the photocatalytic process. While specific studies on this compound in this role are not available, the established use of other tertiary amines provides a strong basis for its potential application. The degradation of pollutants like methyl orange and methylene (B1212753) blue is a common benchmark for such photocatalytic systems. rsc.orgresearchgate.net

Emerging Trends and Future Research Perspectives for 2,2,2 Trifluoro N Methylethanamine

Innovations in Synthetic Strategies and Methodologies

The synthesis of 2,2,2-trifluoro-N-methylethanamine and related fluorinated amines is an area of active research, focusing on improving efficiency, scalability, and functional group tolerance. Traditional methods often rely on harsh conditions or sensitive reagents, prompting the development of more practical and robust synthetic routes.

A notable multi-step synthesis starts from more accessible materials to build the core structure. For instance, a documented procedure involves the initial reaction of 2,2,2-trifluoro-1-methoxyethanol with acetamide (B32628) to form an N-acetylated intermediate, N-(2,2,2-trifluoro-1-hydroxyethyl)acetamide. orgsyn.org This intermediate is then chlorinated using thionyl chloride, followed by a reaction with potassium O-ethyl xanthate. orgsyn.org While this route is detailed for a related acetamide, similar foundational steps are often adapted for creating a variety of trifluoroethylamines.

Another approach detailed in patent literature focuses on the direct amination of 1,1,1-trifluoro-2-chloroethane. google.com This method involves reacting the chloro-precursor with ammoniacal liquor in the presence of glycerol. google.com The process aims to improve yield and reduce reaction times compared to earlier methods that required high pressure and temperature. google.com

More recent innovations aim to circumvent multi-step processes and harsh reagents altogether. Catalyst-free methodologies are particularly attractive for their simplicity and environmental benefits. Research into the reductive trifluoroethylation of amines using trifluoroacetic acid as the fluorine source represents a significant step forward. researchgate.net These reactions often proceed in conventional glassware without the strict exclusion of moisture or air, showcasing remarkable functional group tolerance and providing access to medicinally relevant fluoroalkylamines. researchgate.net

Table 1: Comparison of Selected Synthetic Approaches for Trifluoroethylamines

| Method | Key Starting Materials | Key Reagents/Conditions | Reported Outcome/Focus | Reference |

|---|---|---|---|---|

| Multi-step Synthesis | 2,2,2-trifluoro-1-methoxyethanol, acetamide | Thionyl chloride, potassium O-ethyl xanthate | Provides a structured, step-by-step route to functionalized trifluoroethyl precursors. orgsyn.org | orgsyn.org |

| Direct Amination (Patented) | 1,1,1-trifluoro-2-chloroethane, ammoniacal liquor | Glycerol (solvent/mediator), vacuum flashing deamination, sodium carbonate neutralization. | Aims for higher yield and shorter reaction times for producing 2,2,2-trifluoroethamine. google.com | google.com |

| Catalyst-Free Reductive Trifluoroethylation | Secondary amines, trifluoroacetic acid | Silane reductants (e.g., TMDS) | High functional group tolerance, avoids sensitive catalysts, uses a stable fluorine source. researchgate.net | researchgate.net |

Expanding Scope in Pharmaceutical and Agrochemical Development

The introduction of a trifluoromethyl (CF3) group into organic molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity, making it a highly sought-after modification in drug and pesticide discovery. The 2,2,2-trifluoroethyl moiety, provided by building blocks like this compound, is a key component in achieving these desirable properties.

In pharmaceutical research, derivatives of trifluoroethylamine are used to construct complex heterocyclic systems with potential biological activity. For example, N-2,2,2-trifluoroethylisatin ketimines, which are closely related to the title compound, serve as key precursors in asymmetric [3+2] cycloaddition reactions. nih.gov These reactions, often catalyzed by chiral organocatalysts, produce highly functionalized spirooxindole derivatives. nih.gov Spirooxindoles are a privileged scaffold in medicinal chemistry, and the inclusion of the trifluoromethyl group is crucial for modulating the pharmacological profile of the resulting compounds. nih.gov

In the agrochemical sector, trifluoromethyl-containing compounds have led to the development of potent herbicides, insecticides, and fungicides. nih.gov The trifluoromethyl group is a key feature in many commercial pesticides. researchgate.net For instance, trifluoromethylpyridines are a critical structural motif in active ingredients like the herbicide Fluazifop-butyl. nih.gov The synthesis of these complex molecules often relies on cyclocondensation reactions using trifluoromethyl-containing building blocks. nih.gov The use of this compound and similar precursors allows for the precise installation of the trifluoroethyl group, which is essential for achieving the desired bioactivity and crop selectivity. nih.gov

Table 2: Examples of Bioactive Scaffolds from Trifluoroethyl-Containing Precursors

| Precursor Type | Reaction Type | Resulting Scaffold | Potential Application Area | Reference |

|---|---|---|---|---|

| N-2,2,2-trifluoroethylisatin ketimines | Asymmetric [3+2] Cycloaddition | Trifluoromethyl-containing spirooxindoles | Medicinal Chemistry (e.g., novel therapeutics) | nih.gov |

| Trifluoromethyl-containing building blocks | Cyclocondensation | Trifluoromethylpyridines | Agrochemicals (e.g., herbicides) | nih.gov |

Novel Applications in Catalysis and Advanced Materials

The unique electronic properties of the this compound structure suggest potential applications beyond its role as a synthetic building block, particularly in the fields of catalysis and materials science.

In catalysis, chelating amine ligands are widely used to tune the activity and selectivity of late transition metal catalysts for olefin polymerization. mdpi.com The nitrogen atoms in these ligands coordinate to the metal center, influencing the electronic environment and, consequently, the catalytic performance. mdpi.com While research has heavily focused on imine and amide donors, there is growing interest in ligands featuring sp3-hybridized amine donors. mdpi.com The amine nitrogen in this compound, influenced by the strongly electron-withdrawing trifluoromethyl group, could offer unique electronic and steric properties as a ligand component. Its incorporation into bidentate or tridentate ligand frameworks could lead to novel catalysts with distinct reactivity in polymerization or other metal-catalyzed transformations. For example, bimetallic rhodium catalysts have shown unique reactivity in allene (B1206475) transformations, where the ligand scaffold is critical for enabling C-O bond formation. nsf.gov

In materials science, the incorporation of fluorine is a well-established strategy for creating polymers and materials with desirable properties such as thermal stability, chemical resistance, and low surface energy. Fluoro-olefins, for instance, are key materials in medicinal chemistry and materials science due to their unique physicochemical properties. researchgate.net The this compound moiety could be incorporated into polymer backbones or as side chains to develop new fluorinated polymers. These materials could find applications as advanced coatings, membranes, or in electronic devices where the specific properties imparted by the trifluoroethyl group are advantageous.

Interdisciplinary Research with Computational Chemistry and Artificial Intelligence

The intersection of organic synthesis with computational chemistry and artificial intelligence (AI) is creating new paradigms for molecular design and discovery. These digital tools are being applied to accelerate the development of molecules like this compound and to predict their properties and applications.

Computational chemistry allows for the in-depth study of molecular structures, reaction mechanisms, and properties. For this compound, quantum chemical calculations can predict its conformational preferences, basicity, and reactivity, providing insights that can guide its use in synthesis.

Q & A

Q. Basic

- Methodological Answer : Mandatory personal protective equipment (PPE) includes nitrile gloves, chemical-resistant lab coats, and safety goggles. Work should be conducted in a fume hood to prevent inhalation of vapors. Contaminated waste must be segregated into halogenated solvent containers and processed by certified waste management services to avoid environmental release .

What synthetic routes are available for this compound?

Q. Basic

- Methodological Answer : A common route involves nucleophilic substitution of 2,2,2-trifluoroethylamine with methyl iodide in the presence of a base (e.g., triethylamine) under anhydrous conditions. Alternatively, reductive amination of trifluoroacetone with methylamine using sodium cyanoborohydride has been reported. Reaction progress should be monitored via thin-layer chromatography (TLC) or GC-MS to optimize yield .

How can researchers resolve discrepancies in reported NMR spectral data for this compound derivatives?

Q. Advanced

- Methodological Answer : Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) to verify chemical shifts and coupling constants. Use deuterated solvents (e.g., CDCl₃) and internal standards (e.g., TMS) for calibration. If contradictions persist, perform high-resolution ¹³C NMR and 2D experiments (COSY, HSQC) to confirm structural assignments. Statistical analysis of replicate measurements can identify systematic errors .

What methodological approaches are recommended for studying the hydrolytic stability of this compound under varying pH conditions?

Q. Advanced

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–13) at 25°C and 40°C. Analyze degradation products via LC-MS or GC-MS. Kinetic modeling (e.g., Arrhenius plots) can predict shelf-life. For mechanistic insights, employ density functional theory (DFT) to simulate hydrolysis pathways and identify vulnerable bonds .

Which analytical techniques are most effective for characterizing this compound purity?

Q. Basic

- Methodological Answer : Quantitative analysis requires a combination of techniques:

How does the electron-withdrawing effect of the trifluoromethyl group influence the reactivity of this compound in nucleophilic reactions?

Q. Advanced

- Methodological Answer : The -CF₃ group decreases electron density at the nitrogen, reducing nucleophilicity. This can be mitigated by using strong bases (e.g., LDA) to deprotonate the amine. Kinetic studies comparing reaction rates with non-fluorinated analogs (e.g., N-methylethylamine) under identical conditions provide empirical validation. Computational tools (e.g., Gaussian) model charge distribution and transition states .

What are the recommended storage conditions to prevent degradation of this compound?

Q. Basic

- Methodological Answer : Store in amber glass vials under inert gas (argon or nitrogen) at –20°C. Desiccants (e.g., molecular sieves) prevent moisture ingress. Regularly monitor purity via NMR or HPLC, especially after prolonged storage .

What strategies can be employed to optimize reaction yields when using this compound as a precursor in heterocyclic synthesis?

Q. Advanced

- Methodological Answer : Screen catalysts (e.g., Pd/C, CuI) and solvents (e.g., DMF, DCE) to identify optimal conditions. Use Design of Experiments (DoE) to evaluate temperature, stoichiometry, and reaction time interactions. For cyclization reactions, microwave-assisted synthesis reduces side reactions. Characterize intermediates via X-ray crystallography to confirm regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.